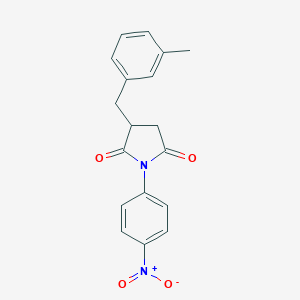
1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method is the condensation of 3-methylbenzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with succinic anhydride under acidic conditions to yield the final product. The reaction conditions often include solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Hydrogen peroxide, acetic acid.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel materials with unique properties.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic applications. They may be evaluated for their efficacy as drugs or drug candidates in treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The nitro group can participate in redox reactions, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-Methyl-benzyl)-1-phenyl-pyrrolidine-2,5-dione
- 3-(3-Methyl-benzyl)-1-(4-methoxy-phenyl)-pyrrolidine-2,5-dione
- 3-(3-Methyl-benzyl)-1-(4-chloro-phenyl)-pyrrolidine-2,5-dione
Uniqueness
Compared to similar compounds, 1-{4-nitrophenyl}-3-(3-methylbenzyl)pyrrolidine-2,5-dione is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H16N2O4 |
|---|---|
Peso molecular |
324.3g/mol |
Nombre IUPAC |
3-[(3-methylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H16N2O4/c1-12-3-2-4-13(9-12)10-14-11-17(21)19(18(14)22)15-5-7-16(8-6-15)20(23)24/h2-9,14H,10-11H2,1H3 |
Clave InChI |
MAOSYJABPKCGCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=CC=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Solubilidad |
21 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


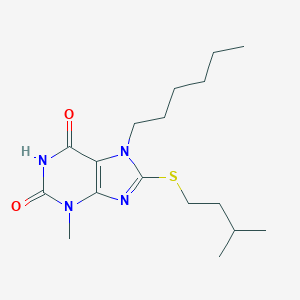

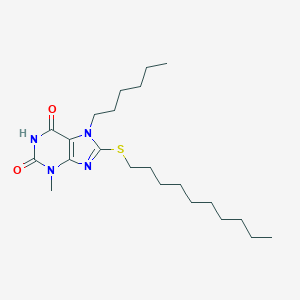

![8-[(4-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406943.png)
![8-[(2-chlorobenzyl)sulfanyl]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406946.png)
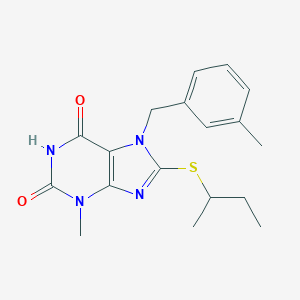
![3-Methyl-7-[(3-methylphenyl)methyl]-8-pentylsulfanylpurine-2,6-dione](/img/structure/B406950.png)
![7-hexyl-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406951.png)

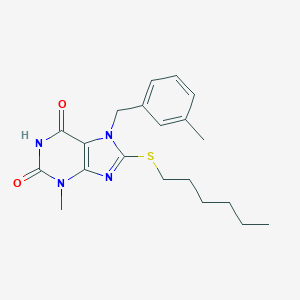
![7-hexyl-3-methyl-8-[(4-methylbenzyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406956.png)
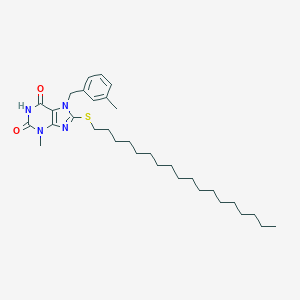
![8-[(2-chlorobenzyl)sulfanyl]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406958.png)
